molecular formula C2H4O2 B073223 Acetic acid C-13 CAS No. 1563-79-7

Acetic acid C-13

Cat. No.: B073223
CAS No.: 1563-79-7
M. Wt: 61.045 g/mol
InChI Key: QTBSBXVTEAMEQO-VQEHIDDOSA-N
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Description

Acetic acid is a fundamental carboxylic acid and a critical reagent with extensive applications across biological, chemical, and industrial research. In molecular biology and biochemistry, it is a key component in buffer systems, most notably in acetate buffers for pH stabilization in the 3.6-5.6 range, and is used in the purification and precipitation of nucleic acids and proteins. In cell culture, dilute acetic acid is employed for the acidification of media and in washing procedures. For histology and pathology, it serves as a primary ingredient in fixatives and decalcifying solutions, and is the essential component of acetic acid-based stains used in cervical cancer screening (Pap tests). Its mechanism of action is multifaceted, functioning as a weak acid that can denature proteins and disrupt microbial cell membranes, leading to its utility as a bacteriostatic agent. Furthermore, acetic acid is a vital precursor in chemical synthesis for producing esters, vinyl acetate monomer (VAM), and other acetyl compounds. This high-purity product is manufactured to stringent quality standards to ensure reproducibility and reliability in all your experimental workflows, from basic laboratory preparations to advanced diagnostic and synthetic applications.

Properties

IUPAC Name

acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBSBXVTEAMEQO-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

61.045 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1563-79-7, 63459-47-2
Record name Acetic acid C-13
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Record name Acetic acid-1-13C,d4
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Record name ACETIC ACID C-13
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Preparation Methods

Synthetic Routes and Reaction Conditions: acetic acid can be synthesized through several methods. One common method involves the reaction of methylmagnesium iodide with carbon dioxide, followed by hydrolysis to yield acetic acid-1-13C . Another method includes the reaction of barium carbonate-13C with methyl iodide in the presence of diethyl ether at low temperatures .

Industrial Production Methods: Industrial production of acetic acid-1-13C typically involves the carbonylation of methanol using carbon monoxide enriched with carbon-13. This process is catalyzed by rhodium or iridium complexes and is conducted under high pressure and temperature conditions .

Chemical Reactions Analysis

Thermal Decomposition

At elevated temperatures (>440°C), acetic acid undergoes decomposition via two primary pathways :

Reaction Pathway Products Formed Conditions
CH3COOHΔ\text{CH}_3\text{COOH}\xrightarrow{\Delta}CH4+CO2\text{CH}_4+\text{CO}_2440–500°C, anaerobic
CH3COOHΔ\text{CH}_3\text{COOH}\xrightarrow{\Delta}H2C=C=O+H2O\text{H}_2\text{C}=\text{C}=\text{O}+\text{H}_2\text{O}440–500°C, controlled atmosphere

Research Insight :

  • Kinetic studies show the methane pathway dominates under industrial pyrolysis conditions, with activation energies of ~84 kJ/mol .
  • Ketene (H₂C=C=O) formation is favored in catalytic environments, particularly on Ni surfaces .

Reactions with Metals

Acetic acid reacts with active metals, producing acetate salts and hydrogen gas :

Metal Reaction Equation Observations
Mg2CH3COOH+MgMg CH3COO 2+H22\text{CH}_3\text{COOH}+\text{Mg}\rightarrow \text{Mg CH}_3\text{COO }_2+\text{H}_2Rapid gas evolution at 25°C
Zn2CH3COOH+ZnZn CH3COO 2+H22\text{CH}_3\text{COOH}+\text{Zn}\rightarrow \text{Zn CH}_3\text{COO }_2+\text{H}_2Moderate reaction rate
Fe2CH3COOH+FeFe CH3COO 2+H22\text{CH}_3\text{COOH}+\text{Fe}\rightarrow \text{Fe CH}_3\text{COO }_2+\text{H}_2Slow corrosion over hours

Catalytic Effects :

  • Pt-Mo bimetallic catalysts enhance reaction rates by 10× compared to pure Pt .
  • Ni(110) surfaces promote acetate intermediate formation at 200–350 K .

Acid-Base Reactions

Acetic acid reacts with bases and carbonates, exhibiting typical carboxylic acid behavior :

With hydroxides :
CH3COOH+NaOHCH3COONa+H2O\text{CH}_3\text{COOH}+\text{NaOH}\rightarrow \text{CH}_3\text{COONa}+\text{H}_2\text{O}

With carbonates :
2CH3COOH+Na2CO32CH3COONa+CO2+H2O2\text{CH}_3\text{COOH}+\text{Na}_2\text{CO}_3\rightarrow 2\text{CH}_3\text{COONa}+\text{CO}_2+\text{H}_2\text{O}

Kinetic Data :

  • Second-order rate constants for hydroxide reactions: k=1.2×103L mol1s1k=1.2\times 10^{-3}\,\text{L mol}^{-1}\text{s}^{-1} at 25°C .

Esterification and Carbonylation

Industrial processes leverage acetic acid’s reactivity in key syntheses:

Monsanto Process (Methanol Carbonylation) :

  • CH3OH+HICH3I+H2O\text{CH}_3\text{OH}+\text{HI}\rightarrow \text{CH}_3\text{I}+\text{H}_2\text{O}
  • CH3I+CORh catalystCH3COI\text{CH}_3\text{I}+\text{CO}\xrightarrow{\text{Rh catalyst}}\text{CH}_3\text{COI}
  • CH3COI+H2OCH3COOH+HI\text{CH}_3\text{COI}+\text{H}_2\text{O}\rightarrow \text{CH}_3\text{COOH}+\text{HI}

Ru-Rh Catalyzed Hydrocarboxylation :

Parameter Optimal Value Acetic Acid Yield
Pressure10 MPa89%
CO₂:H₂ Ratio1:1Max efficiency
Temperature200°C76 kJ/mol activation

Surface Reactions on Catalysts

Studies on Ni(110) and Pt-Mo systems reveal complex decomposition pathways :

Catalyst Primary Pathway Key Products Rate (mol/g/s)
Ni(110)Acetate → CO + CHₓ fragmentsCO, CH₄, H₂4.5×1074.5\times 10^{-7}
Pt-MoAcetic acid → C₂ hydrocarbonsC₂H₆, CH₃CHO4.6×1064.6\times 10^{-6}

DFT Insights :

  • Acetic acid adsorbs more strongly on Mo sites (-150 kJ/mol vs. -92 kJ/mol on Pt) .
  • Restructured Pt-Mo surfaces suppress undesirable C1 products by 65% .

Degradation Kinetics :

  • m-Nitrobenzhydrazide + CH₃COOH : Pseudo-first-order kinetics, k=0.012min1k=0.012\,\text{min}^{-1} at 40°C.
  • OH Radical Reactions : k=7.2×1013cm3molecule1s1k=7.2\times 10^{-13}\,\text{cm}^3\text{molecule}^{-1}\text{s}^{-1} at 298 K .

Pressure Dependence :

Total Pressure (MPa) Acetic Acid Yield (%)
242
1089

Scientific Research Applications

Industrial Applications

Chemical Intermediary
Acetic acid serves as a crucial chemical reagent in the production of various compounds. Its largest application is in the synthesis of vinyl acetate monomer (VAM), which is essential for manufacturing polyvinyl acetate (PVA) and polyvinyl alcohol (PVOH). These polymers are widely used in adhesives, paints, coatings, textiles, and films .

Production of Acetic Anhydride
Another significant application is in producing acetic anhydride, which is primarily used as a reagent for synthesizing cellulose acetate. This compound finds applications in textiles, cigarette filters, and photographic film fibers .

Textile Industry
In textile printing, acetic acid is utilized as a component of printing pastes or as a pre-treatment chemical. It adjusts the pH and enhances dye absorption on fabrics .

Pharmaceutical Applications

Acetic acid is extensively used in the pharmaceutical industry for various purposes:

  • Solvent for Drug Formulation : It acts as a solvent in the formulation of certain medications.
  • Synthesis of Active Pharmaceutical Ingredients (APIs) : Acetic acid is involved in chemical reactions such as esterification and acetylation to produce specific drug molecules .

Recent studies have shown that acetic acid exhibits antimicrobial properties, making it suitable for use as an antiseptic agent. A study demonstrated that a low concentration (3%) was effective against various problematic Gram-negative bacteria, suggesting its potential use in clinical settings .

Food Preservation and Fermentation

Acetic acid plays a vital role in food preservation through its use as a natural preservative. It inhibits the growth of spoilage microorganisms and pathogens. Additionally, it is a key ingredient in vinegar production, which has been utilized for centuries as both a condiment and preservative.

  • Probiotic Fermentation : Certain strains of Lactobacillus plantarum utilize acetic acid during fermentation processes, enhancing food safety and shelf-life by inhibiting harmful bacteria .

Environmental Applications

Acetic acid has been explored for its potential in environmental management:

  • Enhanced Oil Recovery : In petroleum engineering, acetic acid is applied to improve oil recovery from carbonate reservoirs by dissolving limestone and enhancing permeability .
  • Wastewater Treatment : It can be used to modify the pH of wastewater and facilitate the removal of heavy metals through precipitation reactions.

Case Study 1: Antimicrobial Efficacy

A study comparing acetic acid with common antiseptics found that it exhibited superior bactericidal effects against several resistant bacterial strains. This suggests that acetic acid could be an effective alternative antiseptic in clinical applications .

Case Study 2: Food Safety Enhancement

Research involving Lactobacillus plantarum indicated that using acetic acid during fermentation improved the safety profile of fermented foods by suppressing pathogenic bacteria while promoting beneficial microbial growth .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
IndustrialProduction of VAM, cellulose acetateVersatile chemical intermediary
PharmaceuticalsSolvent for drug formulationEffective antimicrobial properties
Food PreservationVinegar productionNatural preservative
EnvironmentalOil recovery enhancementImproves permeability in carbonate reservoirs

Comparison with Similar Compounds

Formic Acid (HCOOH)

  • Acidity : Stronger than acetic acid (pKa ≈ 3.75), but less stable under oxidative conditions.
  • Physical Properties : Lower boiling point (100.8°C) and higher volatility compared to acetic acid .
  • Applications : Used in leather tanning and as a preservative, but its stronger acidity limits direct use in food industries .

Propionic Acid (CH₃CH₂COOH)

  • Acidity : Slightly weaker than acetic acid (pKa ≈ 4.88).
  • Physical Properties : Higher boiling point (141°C) and less pungent odor.
  • Applications : Widely employed as a mold inhibitor in animal feed and baked goods due to its lower volatility .

Butyric Acid (CH₃CH₂CH₂COOH)

  • Acidity : Comparable to acetic acid (pKa ≈ 4.83).
  • Physical Properties : Distinct rancid odor and higher molecular weight (88.11 g/mol).
  • Applications : Used in silage preservation, where it inhibits aerobic spoilage microorganisms similarly to acetic acid .

Table 1: Physical and Chemical Properties of Homologous Carboxylic Acids

Property Acetic Acid Formic Acid Propionic Acid Butyric Acid
Molecular Weight (g/mol) 60.05 46.03 74.08 88.11
Boiling Point (°C) 118 100.8 141 163
pKa 4.76 3.75 4.88 4.83
Key Application Food, Pharma Leather Feed Preservation Silage Stability

Acetic Acid Derivatives: Esters and Salts

Ethyl Acetate (CH₃COOCH₂CH₃)

  • Volatility : More volatile than acetic acid (boiling point 77.1°C), making it a preferred solvent in coatings and pharmaceuticals .
  • Synthesis: Produced via esterification of acetic acid with ethanol.

Benzyl Acetate (CH₃COOCH₂C₆H₅)

  • Applications : Used in perfumery due to its floral odor, contrasting with acetic acid’s pungency .

Table 2: Selectivity of C2-Oxygenated Compounds in Catalytic Processes

Catalyst Selectivity Order (C2-Oxygenated Compounds) Total Selectivity (%)
Rh/SiO₂ Acetaldehyde > Acetic Acid > Ethanol 34
Rh/MCM-41 Ethanol > Acetaldehyde > Acetic Acid 32

Glacial Acetic Acid vs. Dilute Acetic Acid

  • Purity : Glacial acetic acid contains >99% CH₃COOH, whereas dilute acetic acid (e.g., vinegar) is 4–10% aqueous .
  • Freezing Point : Glacial form solidifies at 16.7°C, enabling its use in low-temperature syntheses .
  • Corrosivity : Glacial acetic acid’s low water content increases its reactivity and handling hazards compared to diluted forms .

Fermentation and Microbial Metabolism

  • Acetobacter spp. oxidize ethanol to acetic acid during fermentation, with optimal production at 30°C using Acetobacter pasteurianus .
  • In Amorphotheca resinae ZN1, acetic acid is metabolized to acetyl-CoA without intermediate metabolites, similar to furfural degradation pathways .

Table 3: Effects of Organic Acids on Silage Aerobic Stability

Compound Effect on Stability Mechanism
Acetic Acid Exponential increase Inhibits spoilage organisms
Butyric Acid Similar to acetic acid Microbial inhibition
Lactic Acid No effect Non-inhibitory to pathogens

Environmental and Industrial Impact

  • Catalytic Production : Rhodium-based catalysts favor acetic acid synthesis under syngas conditions, with selectivity influenced by support material (e.g., SiO₂ vs. MCM-41) .

Biological Activity

Acetic acid (chemical formula: C₂H₄O₂), a simple carboxylic acid, is widely recognized for its biological activities, particularly its antimicrobial properties. This article delves into the various aspects of acetic acid's biological activity, including its mechanisms of action, efficacy against pathogens, and applications in clinical and industrial settings.

Acetic acid is a colorless liquid with a pungent smell, commonly found in vinegar. It has a molecular weight of 60.05 g/mol and a boiling point of 117.9 °C. Its properties contribute to its effectiveness as an antimicrobial agent and its utility in various applications.

PropertyValue
Molecular FormulaC₂H₄O₂
Molecular Weight60.05 g/mol
Boiling Point117.9 °C
Density1.051 g/mL

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of acetic acid against a range of pathogens, particularly in clinical settings involving wound care.

Acetic acid exerts its antimicrobial effects primarily through the following mechanisms:

  • pH Reduction : By lowering the pH of the environment, acetic acid creates unfavorable conditions for bacterial growth.
  • Cell Membrane Disruption : It can penetrate bacterial cell membranes, leading to cell lysis.
  • Inhibition of Biofilm Formation : Acetic acid has been shown to prevent biofilm formation and eradicate existing biofilms, which are often resistant to conventional antibiotics.

Efficacy Against Specific Pathogens

A study conducted by Cortesia et al. assessed the antibacterial activity of acetic acid against various strains commonly found in burn wounds. The minimum inhibitory concentration (MIC) was determined to be between 0.16% and 0.31% for planktonic growth, while biofilm prevention required concentrations starting at 0.31%. Notably, mature biofilms were eradicated after three hours of exposure to acetic acid .

Table 1: Antibacterial Activity of Acetic Acid Against Common Pathogens

PathogenMIC (%)Biofilm Eradication Time (hours)
Pseudomonas aeruginosa0.16-0.313
Acinetobacter baumannii0.16-0.313
Staphylococcus aureus0.16-0.313
Enterococcus faecalis0.16-0.313

Case Studies

  • Burn Wound Infections : A clinical study highlighted acetic acid's effectiveness in treating infections in burn patients, where it demonstrated significant bactericidal activity against both Gram-positive and Gram-negative bacteria, including MRSA and Pseudomonas aeruginosa.
  • Food Preservation : Acetic acid is also utilized in food preservation due to its ability to inhibit spoilage organisms and pathogens such as E. coli and Salmonella. The application of acetic acid in food processing helps extend shelf life while ensuring safety .

Safety and Toxicology

Research indicates that acetic acid is generally safe when used appropriately; however, high concentrations can cause irritation or damage to tissues. Studies have established a no-observed-adverse-effect level (NOAEL) for rats at doses up to 290 mg/kg body weight per day .

Q & A

Q. How can the concentration of acetic acid in aqueous solutions be accurately determined using titration?

Titration with a strong base (e.g., NaOH) and phenolphthalein as an indicator is a standard method. Key steps include:

  • Preparing a 0.1–1.0 M NaOH solution (standardized with potassium hydrogen phthalate).
  • Diluting the acetic acid sample to avoid overshooting the endpoint.
  • Conducting triplicate trials to minimize human error (e.g., parallax in burette readings).
  • Calculating molarity using Macetic=MNaOH×VNaOHVaceticM_{\text{acetic}} = \frac{M_{\text{NaOH}} \times V_{\text{NaOH}}}{V_{\text{acetic}}}. Note: A 13.6% error was observed in one study due to improper equipment calibration and spillage .

Q. What factors influence the pH measurement of acetic acid solutions?

  • Temperature : Dissociation (KaK_a) increases with temperature (e.g., at 20°C vs. 75°C), altering pH nonlinearly. Portable pH meters require temperature correction to mitigate instrumental errors .
  • Concentration : Dilute solutions (e.g., 1 M) exhibit higher dissociation degrees than concentrated glacial acetic acid.
  • Ionic strength : Presence of salts (e.g., sodium acetate) shifts equilibrium via the common-ion effect.

Advanced Research Questions

Q. How does temperature affect the dissociation kinetics of acetic acid, and how can this be modeled experimentally?

A metrological study used a 1 M acetic acid solution, measuring pH at 20°C, 40°C, 55°C, and 75°C. Key findings:

  • Nonlinear relationship between temperature and KaK_a, modeled using the Arrhenius equation.
  • Statistical analysis (mean, variance) revealed a ±0.05 pH unit error due to sensor nonlinearity. Method: Use a high-precision pH meter with temperature compensation and validate data with second-order statistical moments .

Q. How can experimental design resolve contradictions in acetic acid’s inhibitory effects on microbial fermentation?

A 323^2 factorial design tested S. cerevisiae 424A under varying acetic acid concentrations (0–15 g/L) and pH (3.5–5.0):

FactorLevelsResponse Variables
[Acetic Acid]0, 7.5, 15 g/LBiomass growth, xylose consumption rate
pH3.5, 4.25, 5.0Ethanol yield, glucose utilization
Results showed acetic acid >10 g/L and pH <4.0 synergistically reduced ethanol productivity by 40%. Use response surface methodology (RSM) to optimize inhibitory thresholds .

Q. What methodologies optimize acetic acid’s role in biopolymer extraction (e.g., collagen)?

A randomized design (3 treatments × 6 replicates) tested 0.1 M, 0.15 M, and 0.2 M acetic acid for collagen yield from fish skin:

  • 0.2 M acetic acid maximized extraction efficiency (85% yield) but risked protein denaturation.
  • FTIR analysis confirmed preserved triple-helix structure at 0.15 M. Recommendation: Balance concentration with post-extraction purification steps (e.g., dialysis) .

Q. How do reactive distillation systems handle acetic acid’s vapor-liquid equilibrium (VLE) in multicomponent mixtures?

For quaternary systems (acetic acid, isopropanol, water, isopropyl acetate):

  • Use NRTL or UNIQUAC models to correlate VLE data.
  • Account for azeotrope formation between water and isopropyl acetate. Validation: Compare simulated vs. experimental tie-line data using Othmer-Tobias correlations .

Contradiction Analysis & Troubleshooting

Q. Why do studies report conflicting acetic acid dissociation coefficients (KaK_aKa​)?

Discrepancies arise from:

  • Measurement techniques : Conductivity vs. pH-based methods yield ±5% variation.
  • Temperature control : Uncalibrated thermostatic baths introduce ±0.1 pH unit errors.
  • Ionic strength adjustments : Neglecting activity coefficients in concentrated solutions. Solution: Standardize protocols using IUPAC guidelines and report temperature/ionic conditions explicitly .

Q. How to address variability in acetic acid’s performance as a leaching agent for environmental remediation?

A study comparing AA/HAN (acetic acid/hydroxylamine hydrochloride) with other leaching agents found:

  • AA/HAN achieved 90% metal recovery at pH 3.0 but required 24-hour agitation.
  • Inconsistent results stemmed from solid-to-liquid ratio (1:10 recommended) and redox potential fluctuations. Fix: Pre-equilibrate solutions and monitor Eh/pH in real-time .

Q. Tables for Key Data

Table 1. Temperature vs. Dissociation of 1 M Acetic Acid

Temperature (°C)pHKaK_a (×10⁻⁵)
202.41.76
402.31.85
552.22.10
752.02.48

Table 2. Ethanol Yield Under Acetic Acid Stress

[Acetic Acid] (g/L)pHEthanol Yield (g/g)
05.00.45
153.50.27

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